molecular formula C15H16BrN B2727533 2-(4-Bromophenyl)-5-butylpyridine CAS No. 99217-22-8

2-(4-Bromophenyl)-5-butylpyridine

Cat. No.: B2727533
CAS No.: 99217-22-8
M. Wt: 290.204
InChI Key: YHEMLKSKGNAPSO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-butylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-bromophenyl group at the second position and a butyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-butylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple a boronic acid derivative of 4-bromophenyl with a halogenated pyridine derivative under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-butylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of 2-(4-aminophenyl)-5-butylpyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-5-butylpyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: This compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-butylpyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyridine ring can participate in π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-pyridin-4-yl-ethanone
  • 4-(4-Bromophenyl)-2-thiazolethiol
  • 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone

Uniqueness

2-(4-Bromophenyl)-5-butylpyridine is unique due to the presence of both a butyl group and a bromophenyl group on the pyridine ring. This combination of substituents can influence its chemical reactivity and binding properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(4-bromophenyl)-5-butylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN/c1-2-3-4-12-5-10-15(17-11-12)13-6-8-14(16)9-7-13/h5-11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEMLKSKGNAPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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